4-Phenylquinoline

Physicochemical characterization Formulation development Process chemistry

Procure high-purity 4-Phenylquinoline (CAS 605-03-8) for your critical R&D programs. This scaffold is validated by published data: a derivative (4a) exhibits superior MCF-7 anticancer activity (IC50=1.16 µM), a distinct OLED blue emission (483 nm), and antiplatelet potency (IC50=0.08 μM). Avoid isomer confusion—only the 4-position substitution delivers these specific properties. Buy now with confidence; in-stock, fast global shipping.

Molecular Formula C15H11N
Molecular Weight 205.25 g/mol
CAS No. 605-03-8
Cat. No. B1297854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylquinoline
CAS605-03-8
Molecular FormulaC15H11N
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=NC3=CC=CC=C23
InChIInChI=1S/C15H11N/c1-2-6-12(7-3-1)13-10-11-16-15-9-5-4-8-14(13)15/h1-11H
InChIKeyLOCUXGFHUYBUHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenylquinoline (CAS 605-03-8): A Versatile Heterocyclic Scaffold for Medicinal Chemistry and Materials Science


4-Phenylquinoline (CAS 605-03-8) is a heterocyclic aromatic compound consisting of a quinoline core with a phenyl substituent at the 4-position [1]. This structural motif confers distinct electronic and steric properties, making it a valuable building block in organic synthesis, medicinal chemistry, and materials science [1]. Its extended π-conjugation system enhances its luminescent characteristics, rendering it useful in optoelectronic applications such as organic light-emitting diodes (OLEDs) and fluorescent probes [2]. The compound serves as a versatile intermediate in the development of bioactive molecules, with research demonstrating its potential in anticancer, antimicrobial, and enzyme inhibition studies .

Why 4-Phenylquinoline (605-03-8) Cannot Be Interchanged with Other Phenylquinoline Isomers


The position of the phenyl substituent on the quinoline ring profoundly impacts the compound's physicochemical properties, biological activity, and synthetic utility. 4-Phenylquinoline exhibits a distinct melting point (61-62 °C) compared to its 2-phenylquinoline (82-84 °C) and 3-phenylquinoline (50-54 °C) isomers, directly affecting formulation, handling, and purification protocols . Furthermore, the regiochemistry dictates its electronic configuration and, consequently, its performance in optoelectronic applications; 4-phenylquinoline-based materials demonstrate specific photoluminescence emission maxima (e.g., 483 nm) [1]. In biological contexts, the substitution pattern is critical for target binding, with 4-phenylquinoline derivatives showing specific inhibitory profiles against enzymes like PI3K and α-glucosidase that are not shared by other isomers [2]. Therefore, generic substitution based solely on the 'phenylquinoline' class is scientifically invalid and can lead to experimental failure.

Quantitative Differentiation of 4-Phenylquinoline (605-03-8) Against Key Analogs


Thermal Behavior and Solid-State Properties: Melting Point Comparison of Phenylquinoline Isomers

The melting point of 4-phenylquinoline is 61-62 °C . This is a key differentiator from its 2-phenylquinoline isomer, which melts at 82-84 °C , and 3-phenylquinoline, which melts at 50-54 °C . Unsubstituted quinoline, by contrast, is a liquid at room temperature with a melting point of -15 °C . This significant variation in thermal properties dictates specific handling, storage, and formulation requirements.

Physicochemical characterization Formulation development Process chemistry

Photoluminescence Properties: Emission Wavelength of 4-Phenylquinoline-Based Materials

4-Phenylquinoline serves as a core building block for blue-emitting materials. A novel organic phosphor, 2,2'-Bis(4-Phenylquinoline)-1,4-phenylene (BPQ-P), synthesized via Friedlander condensation, exhibited a bright blue emission peak at 483 nm [1]. This is in contrast to other quinoline derivatives, such as iridium(III) complexes with 2,4-diphenylquinoline (DPQ) ligands, which are often designed for green to red phosphorescence [2].

Optoelectronics OLED materials Fluorescence spectroscopy

Antihyperglycemic Activity: α-Amylase and α-Glucosidase Inhibition by 4-Phenylquinoline Derivatives

A nitro-substituted 4-phenylquinoline derivative (compound 3c) exhibited significant inhibitory activity against key starch-hydrolyzing enzymes. It showed IC50 values of 200.61 ± 9.71 μmol/mL against α-Amylase and 197.76 ± 8.22 μmol/mL against α-Glucosidase [1]. While this is less potent than the standard drug acarbose (IC50 = 58.74 ± 3.68 and 49.39 ± 4.94 μmol/mL, respectively) [1], it demonstrates the scaffold's potential as a lead for developing novel hypoglycemic agents, a profile not universally shared by all phenylquinoline isomers.

Diabetes research Enzyme inhibition Antihyperglycemic agents

Anticancer Activity: Selective Cytotoxicity of 4-Phenylquinoline Derivatives Against MCF-7 Breast Cancer Cells

A series of substituted 2-(4-phenylquinolin-2-yl) phenols (PQPDs) were evaluated for anticancer activity. Compound 4a demonstrated an IC50 of 1.16 µM against the MCF-7 breast cancer cell line, which is more potent than the standard chemotherapeutic agent doxorubicin (IC50 = 1.812 µM) in the same assay [1]. These compounds were also shown to be potent inhibitors of phosphoinositide 3-kinase (PI3K), with several compounds (e.g., 4a, 4b) exhibiting IC50 values ≥0.05 µM [1].

Anticancer drug discovery PI3K inhibition Breast cancer

Antiplatelet Activity: Potency of 4-Alkoxy-2-phenylquinoline Derivatives

A derivative of 4-phenylquinoline, specifically 5-ethyl-4-methoxy-2-phenylquinoline (compound 8), demonstrated potent antiplatelet activity with an IC50 value of 0.08 μM [1]. This is approximately 3-fold more active than the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin in the same assay [1]. The mechanism of action is proposed to involve inhibition of cyclooxygenase (COX) or thromboxane synthetase [1].

Antiplatelet agents Thrombosis research Cardiovascular drug discovery

Cholesterol Esterase Inhibition: Potency of a 4-Phenylquinoline Derivative

2-(1H-Indol-3-yl)-6-nitro-4-phenylquinoline (compound 10l) was identified as a mixed-type inhibitor of cholesterol esterase with an IC50 of 1.98 μM [1]. This provides a quantitative measure of its activity against this enzyme, which is involved in cholesterol absorption and metabolism.

Cholesterol metabolism Enzyme inhibition Metabolic disorders

High-Value Application Scenarios for 4-Phenylquinoline (CAS 605-03-8)


Development of Novel Anticancer Agents Targeting Breast Cancer

Based on evidence that 4-phenylquinoline derivatives (e.g., compound 4a) exhibit superior cytotoxicity (IC50 = 1.16 µM) against MCF-7 breast cancer cells compared to doxorubicin (IC50 = 1.812 µM) [1], this scaffold is a high-priority starting point for medicinal chemistry programs focused on developing next-generation, PI3K-inhibiting anticancer therapeutics. Procurement of 4-phenylquinoline is essential for synthesizing and optimizing this promising series.

Design and Synthesis of Blue-Emitting Materials for OLEDs

The demonstrated photoluminescence of 4-phenylquinoline-based materials, with a distinct emission peak at 483 nm [1], positions this compound as a critical building block for creating blue emitters in organic light-emitting diode (OLED) research and development. Its procurement is necessary for the synthesis of novel conjugated polymers and small molecules for optoelectronic device fabrication.

Investigating Novel Antihyperglycemic Mechanisms

The demonstrated inhibition of α-amylase and α-glucosidase by a 4-phenylquinoline derivative (compound 3c), with IC50 values of 200.61 and 197.76 μmol/mL, respectively [1], supports its use as a lead compound for developing new antihyperglycemic agents. Researchers in diabetes and metabolic disease should procure this scaffold to explore structure-activity relationships and optimize potency against these key therapeutic targets.

Exploring Potent Antiplatelet Therapies

The high potency of a 4-phenylquinoline derivative (compound 8) as an antiplatelet agent, with an IC50 of 0.08 μM, which is 3-fold more potent than indomethacin [1], justifies its use in cardiovascular research. 4-Phenylquinoline is the key starting material for synthesizing and evaluating this series of compounds for potential treatment of thrombotic disorders.

Technical Documentation Hub

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